5-(3,5-Dichlorophenyl)-1,3,4-thiadiazol-2-amine

Description

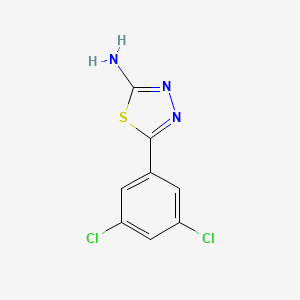

5-(3,5-Dichlorophenyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 3,5-dichlorophenyl group at the 5-position and an amine group at the 2-position. Its molecular formula is C₈H₅Cl₂N₃S, with a monoisotopic mass of 236.958 Da . The compound is commercially available as a synthetic building block, with pricing reflecting its demand (e.g., 250 mg for €440) .

Properties

IUPAC Name |

5-(3,5-dichlorophenyl)-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2N3S/c9-5-1-4(2-6(10)3-5)7-12-13-8(11)14-7/h1-3H,(H2,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIBHWYSZYWWWRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)C2=NN=C(S2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3,5-Dichlorophenyl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors.

Biological Activity

5-(3,5-Dichlorophenyl)-1,3,4-thiadiazol-2-amine is a derivative of the thiadiazole class of compounds, which has garnered attention due to its diverse biological activities. This article explores its antimicrobial, anticancer, and anti-inflammatory properties based on recent studies and findings.

Chemical Structure and Properties

The compound features a thiadiazole ring substituted with a dichlorophenyl group. Its chemical structure can be represented as follows:

This structure is pivotal for its biological activity, influencing its interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant antimicrobial properties. The compound has shown effectiveness against various Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 62.5 μg/mL |

| Escherichia coli | 125 μg/mL |

| Bacillus subtilis | 32.6 μg/mL |

| Candida albicans | 47.5 μg/mL |

The compound demonstrated superior activity compared to standard antibiotics like ampicillin and antifungals like itraconazole .

Anticancer Activity

Several studies have highlighted the anticancer potential of thiadiazole derivatives. In vitro assays revealed that this compound exhibits cytotoxic effects against various cancer cell lines.

Table 2: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Time (h) |

|---|---|---|

| LoVo | 2.44 | 48 |

| MCF-7 | 23.29 | 48 |

| HUVEC | >400 | 48 |

The compound significantly increased apoptotic cell percentages in treated cultures compared to untreated controls . Furthermore, it induced cell cycle arrest in the G0/G1 phase in HUVEC cells .

Anti-inflammatory Activity

The anti-inflammatory properties of thiadiazole derivatives are also noteworthy. Studies suggest that these compounds can inhibit pro-inflammatory cytokines and reduce tissue damage in models of inflammation.

Case Study: Renal Ischemia-Reperfusion Injury

A study investigated the protective effects of thiadiazole derivatives in renal ischemia-reperfusion injury models. The results indicated that treatment with these compounds led to reduced tissue damage and lower levels of inflammatory markers compared to control groups .

The biological activity of this compound can be attributed to its ability to interact with multiple biological targets:

- Antimicrobial Mechanism: Disruption of bacterial cell wall synthesis and inhibition of essential enzymatic pathways.

- Anticancer Mechanism: Induction of apoptosis through caspase activation and modulation of cell cycle progression.

- Anti-inflammatory Mechanism: Inhibition of NF-kB signaling pathways leading to reduced cytokine production.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 5-(3,5-dichlorophenyl)-1,3,4-thiadiazol-2-amine with analogs differing in substituents, heterocyclic cores, or functional groups. Key structural and functional distinctions are highlighted.

Substituent Variations on the Phenyl Ring

5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine

- Substituent : 4-bromophenyl (electron-withdrawing halogen at the para position).

- Key Features : Forms cocrystals with carboxylic acids (e.g., 3,5-dinitrobenzoic acid) via N–H···O hydrogen bonds. These interactions stabilize supramolecular assemblies, which may enhance solubility or crystallinity for formulation .

- Comparison : Unlike the dichlorophenyl analog, bromine’s larger atomic radius may influence steric effects in crystal packing.

5-(3,5-Dimethylphenyl)-1,3,4-thiadiazol-2-amine

- Substituent : 3,5-dimethylphenyl (electron-donating methyl groups).

- Key Features: Exhibits near-planar molecular geometry (r.m.s. deviation: 0.149 Å) with intramolecular C–H···N hydrogen bonding.

- Comparison : The dichlorophenyl analog’s electron-withdrawing Cl groups may increase oxidative stability but reduce solubility compared to methyl substituents.

Heterocycle Modifications

5-(2,5-Dichloro-3-thienyl)-1,3,4-oxadiazol-2-amine

- Core : Oxadiazole (oxygen instead of sulfur in the heterocycle).

- Substituent : 2,5-dichlorothiophene.

- Key Features : The oxadiazole ring’s reduced electronegativity compared to thiadiazole may alter electronic properties, impacting binding to biological targets (e.g., enzymes or receptors) .

- Comparison : Thiadiazoles generally exhibit higher metabolic stability due to sulfur’s resistance to oxidation.

5-(3,5-Dichloro-2-methoxyphenyl)-1,3,4-oxadiazol-2-amine

- Substituent : 3,5-dichloro-2-methoxyphenyl.

- Key Features : The methoxy group introduces a polar functional group, enhancing solubility in polar solvents. However, steric hindrance from the methoxy group may affect molecular packing .

- Comparison : The absence of a methoxy group in the thiadiazole analog simplifies synthesis but may limit solubility.

Aromatic System Replacements

5-(4-Pyridyl)-1,3,4-thiadiazol-2-amine

- Substituent : 4-pyridyl (nitrogen-containing aromatic ring).

- Key Features : Exhibits two distinct molecules in the asymmetric unit, linked via N–H···N hydrogen bonds to form 2D networks. The pyridyl group’s basicity enables salt formation, useful in pharmaceutical salt screening .

- Comparison : The dichlorophenyl analog’s lack of a basic nitrogen limits salt formation but may improve lipophilicity.

Q & A

Q. What are the standard synthetic routes for 5-(3,5-Dichlorophenyl)-1,3,4-thiadiazol-2-amine, and how do reaction conditions influence yield?

The synthesis typically involves cyclization of 3,5-dichlorophenyl-substituted precursors with thiosemicarbazide or analogous reagents. A common method includes:

- Step 1: Reacting 3,5-dichlorobenzoic acid with thiosemicarbazide under reflux in ethanol or acetone .

- Step 2: Oxidative cyclization using agents like bromine or iodine in acidic media to form the thiadiazole ring .

Key Variables: - Temperature (optimized at 90–110°C for cyclization).

- Solvent polarity (ethanol yields ~65–75%; acetone improves purity but reduces yield to ~50%) .

Table 1: Comparison of Synthesis Methods

| Method | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|

| Ethanol reflux + Br₂ | 72 | 98% | |

| Acetone + I₂ | 55 | 99.5% |

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?

- X-ray Crystallography: Resolves the dihedral angle between the thiadiazole ring and dichlorophenyl group (typically 18–30°) .

- NMR Spectroscopy:

- ¹H NMR: Absence of NH₂ protons due to tautomerism (δ 5.2–5.5 ppm in DMSO-d₆) .

- ¹³C NMR: Thiadiazole carbons appear at δ 165–170 ppm .

- IR Spectroscopy: N–H stretching (3350–3450 cm⁻¹) and C–S–C vibrations (680–720 cm⁻¹) .

Q. How is the biological activity of this compound initially screened, and what targets are prioritized?

- Primary Assays:

- Antimicrobial Screening: Agar diffusion against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .

- Enzyme Inhibition: Thymidylate synthase or dihydrofolate reductase assays due to structural similarity to known inhibitors .

- Target Prioritization: Focus on enzymes with sulfur-binding pockets (e.g., cysteine proteases) .

Q. How do substituents on the phenyl ring (e.g., Cl vs. F) affect physicochemical properties?

- Electron-Withdrawing Groups (Cl, F): Increase metabolic stability but reduce solubility (logP increases by ~0.5 units per Cl) .

- Meta vs. Para Substitution: 3,5-Dichloro enhances π-stacking in crystal lattices, improving crystallinity .

Advanced Research Questions

Q. What computational strategies optimize the synthesis and reactivity of this compound?

- Reaction Path Search: Density Functional Theory (DFT) calculates transition states for cyclization steps (e.g., activation energy ~25 kcal/mol) .

- Solvent Modeling: COSMO-RS predicts acetone as optimal for high-purity crystallization .

Table 2: DFT-Optimized Parameters

| Parameter | Value | Reference |

|---|---|---|

| HOMO-LUMO Gap (eV) | 4.2–4.5 | |

| Mulliken Charge on S | -0.32 |

Q. How can mechanistic studies resolve contradictions in reported bioactivity data?

- Case Example: Discrepancies in IC₅₀ values (e.g., 10 µM vs. 50 µM for S. aureus) may arise from:

- Assay Conditions: Variations in pH (optimal 7.4) or serum protein binding .

- Resistance Mechanisms: Efflux pump expression in bacterial strains .

- Resolution: Use isogenic strain pairs (±efflux pumps) and standardized MIC protocols .

Q. What role does hydrogen bonding play in the compound’s crystal packing and stability?

- N–H···N Interactions: Form 2D supramolecular networks (bond length: 2.8–3.0 Å) .

- Impact: Stabilizes the solid-state structure, increasing melting point (mp ~220–225°C) .

Q. How do in silico models (e.g., QSAR, molecular docking) predict structure-activity relationships?

- QSAR Models: Correlate Cl substituent position with logD (R² = 0.89) .

- Docking Studies: Predict binding to E. coli dihydrofolate reductase (Glide score: -8.2 kcal/mol) .

Q. What advanced techniques address spectral data inconsistencies (e.g., NMR splitting anomalies)?

- Dynamic NMR: Resolves tautomerism-driven splitting in NH₂ protons at low temperatures (−40°C) .

- 2D NMR (HSQC, HMBC): Assigns ambiguous carbons adjacent to sulfur .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.